molecular formula C₂₈H₂₆O₈ B1139916 Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside CAS No. 53598-03-1

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

Cat. No. B1139916
CAS RN: 53598-03-1
M. Wt: 490.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives related to methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside involves multiple steps, including protection and deprotection strategies, as well as glycosylation reactions. For instance, the synthesis of O-benzylated thio sugars from derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose demonstrates the complexity and versatility of carbohydrate synthesis techniques. These processes often involve the sequential isomerization, acylation, and hydrolysis steps, followed by reactions with sulfur nucleophiles to produce thio sugars, showcasing the intricate manipulation of functional groups required to achieve desired targets (Nashed & Anderson, 1977).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is characterized by the presence of benzylidene and benzoyl protective groups. These groups influence the compound's reactivity and physical properties. For example, the synthesis and characterization of related glycosides reveal the impact of these groups on the glycosidic bond formation and the overall molecular conformation. Crystal structure analysis of such compounds can provide insights into their conformation, which is crucial for understanding their reactivity and interaction with other molecules (Krajewski et al., 1985).

Chemical Reactions and Properties

The chemical reactivity of methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside and its derivatives often involves selective acylation, benzylation, and glycosylation reactions. These reactions are pivotal in constructing complex carbohydrate structures. The selective benzylation of D-galactopyranosides, for example, demonstrates the nuanced control over functional group manipulation required in the synthesis of carbohydrate derivatives. Such selective reactions enable the construction of specific glycosidic linkages, essential for the synthesis of oligosaccharides and glycoconjugates (Flowers, 1975).

Scientific Research Applications

Chemical Synthesis and Reactivity Studies Research involving Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside focuses significantly on its synthesis and reactivity. Hull, Orchard, and Owen (1977) studied the reactions of 4,6-disulphonates of methyl d-glucopyranosides and -galactopyranosides with thio-nucleophiles, demonstrating important aspects of its chemical behavior (Hull, Orchard, & Owen, 1977). Similarly, Fréchet and Baer (1975) explored the synthesis and methanolysis of certain 2‐O‐Benzylated D‐Galactopyranosyl and D‐Galactofuranosyl‐Halides, including derivatives of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside (Fréchet & Baer, 1975).

Affinity Chromatography and Ligand Development Ziegler, Eckhardt, Strayle, and Herzog (1992) utilized a series of 2,3-di-O-benzoyl-D-galactopyranosides, including the alpha- and beta-derivatives of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside, for the synthesis of ligands used in affinity chromatography, specifically for isolating serum amyloid P protein from human serum (Ziegler, Eckhardt, Strayle, & Herzog, 1992).

Regioselective Acylation and Methylation Research by Osborn, Brome, Harwood, and Suthers (2001) on the regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides, including Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside, has provided insights into selective chemical modifications important in the field of carbohydrate chemistry (Osborn, Brome, Harwood, & Suthers, 2001).

Synthetic Mucin Fragments In the context of synthetic biology, Abbas, Kohata, and Matta (1987) conducted studies on synthetic mucin fragments using derivatives of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside. These studies are significant for understanding the synthesis and properties of complex carbohydrates and their potential biomedical applications (Abbas, Kohata, & Matta, 1987).

properties

IUPAC Name

[(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUHSNJRXPSSA-UIMVVKBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

CAS RN

53598-03-1
Record name β-D-Galactopyranoside, methyl 4,6-O-(phenylmethylene)-, dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53598-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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